n,n'-Methanediylbis(n-ethylformamide)
Description
N,N'-Methanediylbis(N-ethylformamide) is a bis-amide compound characterized by a central methane (-CH2-) bridge linking two N-ethylformamide moieties. Its molecular formula is C₉H₁₆N₂O₂, and it features two ethyl groups attached to the nitrogen atoms of the formamide functional groups. This structural configuration imparts moderate hydrophobicity compared to shorter-chain analogs, influencing its solubility and reactivity in organic and aqueous systems .
Properties
CAS No. |
5441-41-8 |
|---|---|
Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-ethyl-N-[[ethyl(formyl)amino]methyl]formamide |
InChI |
InChI=1S/C7H14N2O2/c1-3-8(6-10)5-9(4-2)7-11/h6-7H,3-5H2,1-2H3 |
InChI Key |
YNIMIEDARPMFJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CN(CC)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-Methanediylbis(n-ethylformamide) typically involves the reaction of ethylamine with formaldehyde and formic acid. The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the final product. The reaction conditions generally include controlled temperatures and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of n,n’-Methanediylbis(n-ethylformamide) may involve continuous flow reactors to ensure consistent quality and high yield. The process would include the precise control of reactant concentrations, temperature, and pressure to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
n,n’-Methanediylbis(n-ethylformamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The formamide groups can participate in substitution reactions, where other functional groups replace the formamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
n,n’-Methanediylbis(n-ethylformamide) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which n,n’-Methanediylbis(n-ethylformamide) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Substituent Effects on Amide Functionality
| Compound Name | Substituents on Amide Nitrogen | Hydrophobicity | Key Applications | Reference |
|---|---|---|---|---|
| N,N'-Methanediylbis(N-ethylformamide) | Ethyl groups | Moderate | Organic synthesis, polymer additives | |
| N,N’-Methanediylbis(N-methylformamide) | Methyl groups | Low | Solvents, catalysis | |
| N,N’-Methanediylbis(N-propylformamide) | Propyl groups | High | Surfactants, drug delivery |
Key Findings :
- Ethyl substituents balance hydrophobicity and solubility, making the compound suitable for reactions requiring moderate polarity .
- Methyl groups (as in N-methylformamide analogs) enhance solubility in polar solvents but reduce thermal stability .
- Longer alkyl chains (e.g., propyl or heptanamide) increase hydrophobicity, favoring applications in surfactants or lipid membrane interactions .
Impact of Bridge Type on Reactivity
Key Findings :
- Methanediyl bridges offer conformational flexibility, enabling applications in metal coordination chemistry .
- Ethane-1,2-diyl bridges introduce rigidity, improving thermal stability for high-temperature processes .
- Aromatic bridges (e.g., benzylidene) enhance UV resistance but reduce solubility in non-polar media .
Functional Group Variations
| Compound Name | Functional Groups | Biological Activity | Industrial Use | Reference |
|---|---|---|---|---|
| N,N'-Methanediylbis(N-ethylformamide) | Formamide | Limited antimicrobial activity | Polymer crosslinking agents | |
| N,N'-Methanediylbis(N-ethylacetamide) | Acetamide | Moderate antioxidant potential | Plasticizers, adhesives | |
| N,N’-Methanediylbis(2,6-diisopropylphenylformamidine) | Formamidine with bulky aryl groups | High antimicrobial activity | Ligands for metal complexes |
Key Findings :
- Formamide groups exhibit lower bioactivity compared to formamidine derivatives , which show enhanced antimicrobial properties due to electron-rich nitrogen centers .
- Bulky substituents (e.g., 2,6-diisopropylphenyl) in formamidine analogs improve ligand-metal binding but reduce solubility .
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